
Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans is a chemical compound with a unique structure that includes a cyclobutane ring substituted with an isocyanate group and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans typically involves the reaction of cyclobutane derivatives with isocyanate reagents. One common method includes the cyclization of a suitable precursor followed by the introduction of the isocyanate group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism by which Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans exerts its effects involves the interaction of its isocyanate group with various nucleophiles. This interaction can lead to the formation of stable adducts or intermediates that participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
類似化合物との比較
Similar Compounds
Cyclobutane derivatives: Compounds with similar cyclobutane rings but different substituents.
Isocyanates: Other isocyanate-containing compounds with varying alkyl or aryl groups.
特性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
methyl 3-isocyanatocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-11-7(10)5-2-6(3-5)8-4-9/h5-6H,2-3H2,1H3 |
InChIキー |
DZLPQIDLKRDSEA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC(C1)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)
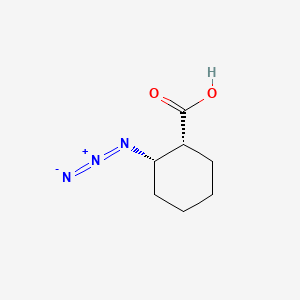

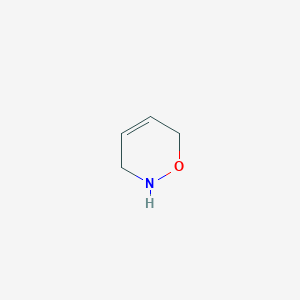
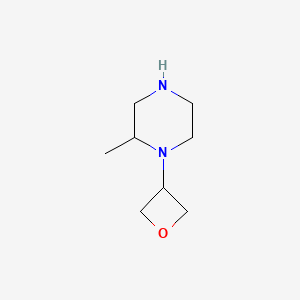
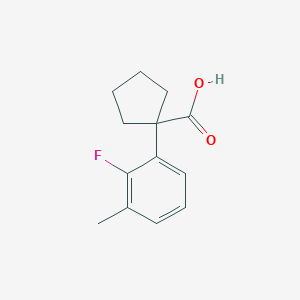
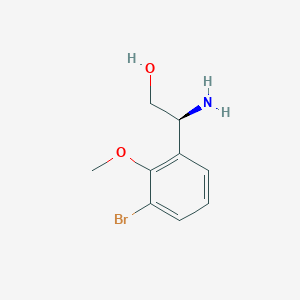
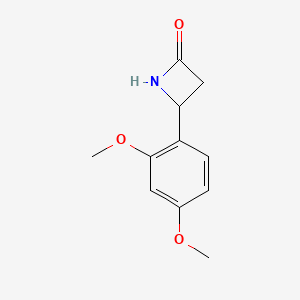
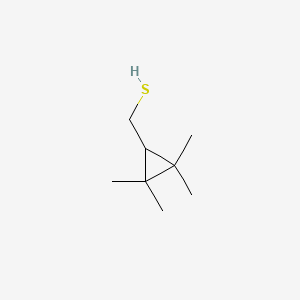
![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)

amine](/img/structure/B13481612.png)

